molecular formula C24H26N4O B560159 TIC10 CAS No. 1616632-77-9

TIC10

Cat. No.: B560159
CAS No.: 1616632-77-9
M. Wt: 386.5 g/mol
InChI Key: VLULRUCCHYVXOH-UHFFFAOYSA-N
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Description

Dordaviprone, also known as ONC201, is a first-in-class small molecule imipridone. It is a dual dopamine receptor D2 (DRD2) antagonist and mitochondrial protease ClpP agonist. Dordaviprone is currently being tested in clinical trials for its efficacy in treating H3 K27M-mutant diffuse midline glioma, a type of brain tumor .

Mechanism of Action

Target of Action

ONC201, also known as Dordaviprone, is a first-in-class small molecule imipridone . It selectively binds to two primary targets: the G-protein coupled dopamine receptor D2 (DRD2) and the mitochondrial protease ClpP . These targets play crucial roles in the regulation of cell growth and survival .

Mode of Action

ONC201 acts as a selective antagonist of the G protein-coupled receptor DRD2 . This interaction leads to downstream activation of the integrated stress response and inactivation of Akt/ERK signaling . The compound’s action on its targets results in the upregulation of the proapoptotic immune cytokine TRAIL , leading to programmed cell death in cancer cells .

Biochemical Pathways

The biochemical pathways affected by ONC201 involve the integrated stress response and the Akt/ERK signaling pathway . The antagonism of DRD2 by ONC201 disrupts these pathways, leading to an increase in the phosphorylation of certain proteins . This disruption results in the upregulation of TRAIL, a key player in the induction of apoptosis .

Pharmacokinetics

ONC201 is orally administered and is well-tolerated . It achieves micromolar plasma concentrations . The pharmacokinetic analysis of ONC201 revealed a mean half-life of 11.3 hours , indicating its potential for sustained action in the body.

Result of Action

The molecular and cellular effects of ONC201’s action primarily involve the induction of apoptosis in tumor cells . This is achieved through the upregulation of the proapoptotic immune cytokine TRAIL . Clinically, ONC201 has shown activity in some patients with specific forms of advanced cancer .

Action Environment

The action of ONC201 is influenced by the genetic environment of the cancer cells. It has shown efficacy in tumors that contain the H3 K27M mutation . This mutation is almost exclusively found in brain tumors called glioma . The mutation leads to a specific change in histone H3 proteins that alters the expression of many genes . This change is thought to be a molecular driver of the disease and is commonly associated with a less favorable prognosis .

Preparation Methods

The synthesis of dordaviprone involves multiple steps, including the formation of the imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one core structure. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

Dordaviprone undergoes various chemical reactions, including:

    Oxidation: Dordaviprone can be oxidized under specific conditions, although detailed reaction mechanisms are not widely documented.

    Reduction: Reduction reactions involving dordaviprone are less common.

    Substitution: Dordaviprone can undergo substitution reactions, particularly involving its aromatic rings.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Dordaviprone has several scientific research applications:

Comparison with Similar Compounds

Dordaviprone is unique due to its dual action on dopamine receptor D2 and mitochondrial protease ClpP. Similar compounds include:

Dordaviprone stands out due to its specific combination of targets and its potential therapeutic applications in treating H3 K27M-mutant diffuse midline glioma .

Biological Activity

TIC10, also known as ONC201, is a small molecule that has garnered attention for its potential therapeutic applications in oncology, particularly in targeting chemotherapy-resistant tumors. This article synthesizes diverse research findings regarding the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer types, and potential clinical implications.

This compound operates through several key mechanisms that contribute to its anti-cancer effects:

  • TRAIL Pathway Activation : this compound induces apoptosis via the TRAIL (TNF-related apoptosis-inducing ligand) pathway. It enhances the expression of TRAIL receptors, particularly DR5, leading to increased apoptosis in tumor cells independent of p53 status .
  • Mitochondrial Dysfunction : Research indicates that this compound disrupts mitochondrial function by downregulating mitochondrial proteins such as TFAM and TUFM. This disruption is linked to the activation of stress response pathways and a decrease in oxidative phosphorylation (OXPHOS), which are critical for cancer cell survival .
  • Inhibition of Oncogenic Signaling : this compound inhibits key signaling pathways, including Akt and ERK, which are often activated in cancer cells. This inhibition facilitates the translocation of Foxo3a to the nucleus, enhancing TRAIL gene transcription and promoting anti-cancer effects .

Efficacy in Cancer Models

This compound has demonstrated significant anti-tumor activity across various cancer types in preclinical studies:

  • Breast Cancer : In studies involving both sensitive and resistant breast cancer cell lines (e.g., CAMA-1, MCF7, T47D), this compound exhibited dose-dependent growth inhibition with IC50 values ranging from 1.43 to 1.90 µM. The combination of this compound with the mTOR inhibitor everolimus further enhanced its efficacy against resistant cell lines .
  • Glioblastoma : this compound has shown promise in glioblastoma models, where it induces apoptosis and targets cancer stem cells (CSCs). The presence of c-myc was associated with improved responses to this compound treatment .
  • Medulloblastoma : Recent studies indicate that this compound has strong antiproliferative effects on medulloblastoma cells, suggesting its potential utility in pediatric oncology .

Case Studies and Clinical Trials

This compound has been evaluated in various clinical settings:

  • Clinical Trials : ONC201 has entered phase I/II clinical trials for patients with advanced cancers. These trials aim to assess its safety, tolerability, and preliminary efficacy in a clinical context .
  • Patient-Derived Tumor Models : In experiments utilizing patient-derived tumor samples from ascites or pleural effusions, this compound demonstrated significant growth inhibition compared to control treatments. This highlights its potential as a therapeutic option for patients with refractory tumors .

Summary of Research Findings

The following table summarizes key findings from research studies on this compound:

Cancer Type Mechanism Efficacy (IC50) Notes
Breast CancerTRAIL activation, mitochondrial dysfunction1.43 - 1.90 µMEnhanced efficacy when combined with everolimus .
GlioblastomaTRAIL-mediated apoptosisNot specifiedTargets CSCs; response linked to c-myc expression .
MedulloblastomaAntiproliferative effectsNot specifiedStrong activity observed; ongoing trials for pediatric use .

Properties

IUPAC Name

11-benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O/c1-18-7-5-6-10-20(18)16-28-23(29)21-17-26(15-19-8-3-2-4-9-19)13-11-22(21)27-14-12-25-24(27)28/h2-10H,11-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLULRUCCHYVXOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(CCN(C3)CC4=CC=CC=C4)N5C2=NCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616632-77-9
Record name ONC 201
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616632779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dordaviprone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dordaviprone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U35A31JAI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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